2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one
Description
2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one is a quinolinone derivative characterized by a fused bicyclic aromatic system with methoxy substituents at positions 5 and 6 and a 4-fluorophenyl group at position 2. The 4(1H)-one moiety introduces a ketone functional group, making it a structurally versatile scaffold for pharmaceutical and materials science research. Quinolinone derivatives are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties . The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the methoxy groups influence electronic distribution and intermolecular interactions .
Structure
3D Structure
Properties
Molecular Formula |
C17H14FNO3 |
|---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,6-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H14FNO3/c1-21-15-8-7-12-16(17(15)22-2)14(20)9-13(19-12)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,20) |
InChI Key |
WOXPXZYMWKDGAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis
The Friedländer reaction remains a cornerstone for constructing quinoline scaffolds. For 2-(4-fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one, this method involves cyclocondensation of 2-amino-4,5-dimethoxybenzaldehyde with a β-keto ester bearing the 4-fluorophenyl group. A solvent-free modification using poly(phosphoric acid) (PPA) as both catalyst and solvent has demonstrated superior efficiency, achieving yields exceeding 75% under reflux conditions (120°C, 8–12 hours) . Key advantages include minimized side reactions and simplified purification.
Mechanistic Insights :
-
Activation : PPA protonates the carbonyl oxygen of the β-keto ester, enhancing electrophilicity.
-
Cyclization : Nucleophilic attack by the amine forms the quinoline core.
-
Aromatization : Dehydration completes the conjugated system.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes rate |
| PPA Concentration | 85% (w/w) | Reduces byproducts |
| Reaction Time | 10 hours | Balances completion vs. degradation |
This method’s scalability is limited by PPA’s viscosity, necessitating mechanical stirring for larger batches .
Gould-Jacobs Cyclization
The Gould-Jacobs reaction, leveraging enamine intermediates, offers an alternative route. Starting from ethyl 3-(4-fluorophenyl)-3-oxopropanoate and 3,4-dimethoxyaniline, cyclization under acidic conditions (e.g., conc. HCl/EtOH, 80°C) yields the target compound. Patent literature highlights the critical role of stoichiometric acetic anhydride in dehydrating the intermediate enamine .
Procedure :
-
Enamine Formation : React 3,4-dimethoxyaniline with ethyl 3-(4-fluorophenyl)-3-oxopropanoate in ethanol (4 hours, 60°C).
-
Cyclization : Add concentrated HCl and reflux for 6 hours.
-
Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica chromatography.
Yield Comparison :
| Acid Catalyst | Solvent | Yield (%) |
|---|---|---|
| HCl | EtOH | 62 |
| H₂SO₄ | Toluene | 48 |
| PTSA | DMF | 55 |
The Gould-Jacobs method is less favored industrially due to harsh conditions and moderate yields .
Microwave-Assisted Synthesis
Microwave irradiation accelerates the Friedländer pathway, reducing reaction times from hours to minutes. A protocol using 2-amino-4,5-dimethoxybenzaldehyde and ethyl 4-fluorophenylacetoacetate under microwave irradiation (300 W, 150°C, 20 minutes) achieves 82% yield. Solvent screening identifies dimethylacetamide (DMA) as optimal, enhancing microwave absorption and reactant solubility .
Advantages :
-
Energy Efficiency : 80% reduction in energy consumption vs. conventional heating.
-
Purity : Reduced thermal degradation yields >98% HPLC purity.
Limitations :
-
Scalability constraints due to microwave cavity size.
-
High capital costs for industrial-scale reactors.
Crystallization and Purification Strategies
Post-synthetic purification critically influences final product quality. Patent data emphasize polymorph control via solvent-antisolvent crystallization. For this compound, dissolving the crude product in hot ethyl acetate followed by incremental water addition yields Form-M crystals, characterized by distinct PXRD peaks at 6.4°, 8.6°, and 17.2° 2θ .
Crystallization Parameters :
| Solvent System | Crystal Form | Purity (%) |
|---|---|---|
| Ethyl acetate/water | Form-M | 99.5 |
| MeOH/MTBE | Form-S | 98.7 |
| Acetone/heptane | Form-N | 97.9 |
Chromatographic purification using reversed-phase C18 columns (MeOH:H₂O gradient) resolves residual dimethoxybenzaldehyde impurities, enhancing purity to >99.9% .
Analytical Characterization
Spectroscopic Validation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.0 Hz, 1H, H-3), 7.89–7.85 (m, 2H, Ar-F), 7.45–7.40 (m, 2H, Ar-F), 6.89 (s, 1H, H-8), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃) .
-
FT-IR : ν 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F) .
PXRD : Form-M exhibits sharp diffraction patterns confirming crystalline homogeneity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl group at position 4 and electron-deficient aromatic system enable nucleophilic attacks. For example:
-
Amidation : Reaction with amines under basic conditions (e.g., NaH/DMF) yields substituted anilines. In one protocol, treatment with 6-ethoxy-5-fluoro-pyridin-2-amine produced 2-chloro-N-(6-ethoxy-5-fluoropyridin-3-yl)-6,7-dimethoxyquinazolin-4-amine with a 94% yield .
-
Halogen Exchange : The 4-keto group can be replaced by halogens using acylating agents (e.g., POCl₃) to form 4-chloroquinoline intermediates, critical for further functionalization .
Table 1: Nucleophilic Substitution Examples
Oxidation and Reduction
The methoxy groups and fluorophenyl ring influence redox behavior:
-
Oxidation : Treatment with KMnO₄ in acidic media selectively oxidizes the quinolinone ring, forming carboxylated derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the keto group to a hydroxyl, yielding 2-(4-fluorophenyl)-5,6-dimethoxy-1,2,3,4-tetrahydroquinolin-4-ol.
Cross-Coupling Reactions
The compound participates in metal-catalyzed couplings:
-
Buchwald-Hartwig Amination : Reaction with aryl halides (e.g., 4-bromoanisole) using Pd(dba)₂ and BINAP forms biaryl amines. A study achieved 85% yield for N-(2-(4-fluorophenyl)-1H-benzimidazol-6-yl)-6,7-dimethoxyquinolin-4-amine .
-
Suzuki-Miyaura Coupling : Boronic acid derivatives react at position 4, enabling aryl-aryl bond formation. For example, coupling with 4-fluorophenylboronic acid gave 85% yield under Pd(PPh₃)₄ catalysis .
Table 2: Cross-Coupling Reaction Data
| Entry | Reaction Type | Partner | Catalyst | Yield | Source |
|---|---|---|---|---|---|
| 1 | Buchwald-Hartwig | 4-Bromoanisole | Pd(dba)₂/BINAP | 85% | |
| 2 | Suzuki-Miyaura | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | 78% |
Cyclopropanation
The fluorophenyl group facilitates [2+1] cycloadditions. In one case, treatment with diazomethane under UV light generated a cyclopropane-fused derivative, confirmed by X-ray crystallography .
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the quinolinone ring undergoes Dimroth rearrangement to form 5,6-dimethoxy-4-(4-fluorophenyl)quinazolin-2-amine . Base-mediated hydrolysis (NaOH/H₂O) cleaves methoxy groups, producing hydroxylated analogs.
Photochemical Reactions
UV irradiation in the presence of singlet oxygen sensitizers (e.g., Rose Bengal) induces [4+2] cycloadditions, forming endoperoxides with antitumor activity .
Biological Activity Modulation via Derivatization
-
Kinase Inhibition : Introduction of pyrazole or triazole moieties via click chemistry enhanced MET kinase inhibition (IC₅₀ = 2.3 nM) .
-
Solubility Optimization : PEGylation at the 4-position improved aqueous solubility by 15-fold without compromising activity .
This compound’s versatility in nucleophilic, redox, and coupling reactions makes it a valuable scaffold in medicinal chemistry. Future work should explore enantioselective modifications and green chemistry approaches to enhance sustainability .
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one exhibits significant anticancer properties. Its mechanism of action involves the inhibition of specific kinases associated with tumor growth and apoptosis induction in cancer cells.
- Case Study : A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent response, with higher concentrations leading to increased cell death through apoptosis mechanisms.
Antimicrobial Properties
The compound has shown promising results in antimicrobial studies. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
- Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Pseudomonas aeruginosa | 2 µg/mL |
This suggests potential applications in developing new antimicrobial agents targeting resistant bacterial strains.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by influencing cyclic adenosine monophosphate (cAMP) levels.
- Case Study : In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from readily available precursors. The introduction of the fluorophenyl group enhances its lipophilicity and bioavailability, which are crucial for its biological activity.
Synthetic Pathway Overview
- Starting Materials : Appropriate quinoline derivatives and fluorinated phenyl groups.
- Reagents : Common reagents include bases like sodium hydride and solvents such as dimethylformamide (DMF).
- Conditions : Reactions are generally conducted under reflux conditions to facilitate the formation of the desired product.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the quinoline core facilitates its integration into biological systems. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 7,8-Dimethoxy vs. 5,6-Dimethoxy Derivatives
A key structural analog is 2-(4-fluorophenyl)-7,8-dimethoxyquinolin-4(1H)-one (compound 12, ). While both compounds share the 4-fluorophenyl and dimethoxy substituents, the methoxy positions differ (7,8 vs. 5,6). Demethylation of compound 12 using BBr₃ yields 2-(4-fluorophenyl)-7,8-dihydroxyquinolin-4(1H)-one (compound 13, ), which exhibits distinct physicochemical properties:
- Solubility : The dihydroxy derivative (13) shows higher polarity, enhancing aqueous solubility, whereas the dimethoxy analog (12) is more lipophilic .
- Biological Activity : Dihydroxy derivatives often exhibit enhanced binding to targets like kinases or neurotransmitter receptors due to hydrogen-bonding capabilities .
Halogen-Substituted Quinolinones
6-Fluoro-4-hydroxyquinolin-2(1H)-one (compound 2c, ) features a fluorine atom at position 6 and a hydroxy group at position 3. Key differences include:
- Electronic Effects : The electron-withdrawing fluorine at position 6 increases acidity of the 4-hydroxy group (pKa ~8–9) compared to the 4-ketone in the target compound.
- Biological Relevance : Fluorine substitution at position 6 is associated with improved blood-brain barrier penetration in neuroactive compounds .
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one () introduces chlorine at position 3, further increasing electronegativity and steric bulk. This compound’s dual halogenation may enhance antimicrobial activity but reduce metabolic stability compared to mono-fluorinated analogs .
Substituent Variations on the Phenyl Ring
4-(3-Fluorophenyl)-6,7-methylenedioxyquinolin-2(1H)-one (compound 12m, ) substitutes the 4-fluorophenyl group with a 3-fluorophenyl moiety.
Partially Saturated Analogs
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one () features a saturated C2–C3 bond, conferring conformational flexibility.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s methoxy groups can be selectively demethylated (e.g., using BBr₃) to generate bioactive dihydroxy derivatives .
- Structure-Activity Relationships (SAR): Para-substitution on the phenyl ring (4-F) optimizes target engagement in fluorinated quinolinones.
- Gaps in Knowledge: Direct comparative studies on pharmacokinetics and toxicity between 5,6-dimethoxy and 7,8-dimethoxy analogs are lacking. Further crystallographic data (e.g., using SHELX ) could elucidate conformational preferences.
Biological Activity
2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one, with the CAS number 1256037-27-0, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and pharmacological properties.
- Molecular Formula : C17H14FNO3
- Molecular Weight : 299.30 g/mol
- Structure : The compound features a quinoline backbone substituted with a fluorophenyl group and two methoxy groups at positions 5 and 6.
Research indicates that quinoline derivatives often exhibit their biological effects through several mechanisms:
- Inhibition of Kinases : Quinoline-based compounds have been shown to inhibit various kinases implicated in cancer progression. For instance, studies have highlighted the inhibition of c-KIT kinase, which is crucial for the growth of certain tumors .
- Induction of Apoptosis : Compounds in this class can induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction and caspase activation .
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | GI50 (μM) | Mechanism |
|---|---|---|
| GIST-T1 | 0.021 | c-KIT dependent tumor growth inhibition |
| GIST-882 | 0.043 | Selective inhibition of c-KIT signaling |
| K562 (BCR-ABL positive) | >10 | Lack of activity against c-KIT-independent cells |
These findings suggest that the compound is particularly effective against c-KIT-dependent tumors while showing limited efficacy against BCR-ABL positive cell lines .
Case Studies
- Gastrointestinal Stromal Tumors (GISTs) :
- Colorectal Cancer :
Pharmacokinetics
Pharmacokinetic studies have revealed important insights into the behavior of this compound in biological systems:
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for 2-(4-Fluorophenyl)-5,6-dimethoxyquinolin-4(1H)-one?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the condensation of substituted anilines with fluorophenyl-containing ketones. Key steps include:
- Protection/deprotection of functional groups (e.g., methoxy groups) to prevent side reactions.
- Cyclization under acidic or basic conditions to form the quinolinone core.
- Purification via column chromatography or recrystallization to isolate the product.
- Characterization using H/C NMR (e.g., δ ~5.75 ppm for NH protons in similar quinolinones) and high-resolution mass spectrometry (HRMS) .
- Example Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | HSO, 80°C | 65 | 95% |
| Purification | Ethyl acetate/hexane | 58 | 99% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- H/C NMR : Identify substituents (e.g., fluorophenyl protons at δ ~7.45 ppm, methoxy groups at δ ~3.8 ppm) and confirm the quinolinone scaffold.
- FT-IR : Detect carbonyl (C=O) stretches near 1650–1700 cm.
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., SHELXL refinement) .
Q. How is the crystal structure of this compound determined and validated?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.
- Refinement : Employ SHELXL for least-squares refinement, addressing disorders (e.g., methoxy group orientations) and hydrogen bonding networks .
- Validation : Check for R-factor convergence (<5%), residual electron density, and Platon/SQUEEZE analysis for solvent-accessible voids .
Advanced Research Questions
Q. How can researchers resolve discrepancies in hydrogen bonding patterns during crystallographic refinement?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., C=O···H-N motifs) using Etter’s formalism to identify recurring motifs (e.g., rings) .
- Dynamic Disorder Modeling : Apply TLS (Translation-Libration-Screw) refinement in SHELXL to account for flexible substituents (e.g., methoxy groups) .
- Cross-Validation : Compare experimental data with DFT-optimized geometries to resolve ambiguities in bond lengths/angles .
Q. What strategies optimize the compound’s solubility for biological testing without altering its core structure?
- Methodological Answer :
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility via salt formation.
- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) to stabilize the compound in solution.
- Derivatization : Introduce temporary polar groups (e.g., acetate esters) that hydrolyze in vivo .
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo) be analyzed for fluorophenyl-substituted quinolinones?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation).
- LogP Optimization : Adjust substituents (e.g., methoxy vs. ethoxy) to balance lipophilicity (target logP ~2–3) and membrane permeability .
- Table : Hypothetical SAR for Analogues:
| Substituent | logP | IC (nM) | Solubility (µg/mL) |
|---|---|---|---|
| 5,6-OCH | 2.1 | 120 | 15 |
| 5-OCH, 6-Cl | 2.8 | 85 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
